Cas no 495414-06-7 (4-Bromo-2-(bromomethyl)-1-iodobenzene)

4-Bromo-2-(bromomethyl)-1-iodobenzene is a halogenated aromatic compound featuring multiple reactive sites, including bromomethyl and iodo substituents, which make it a versatile intermediate in organic synthesis. Its distinct substitution pattern allows for selective functionalization, facilitating applications in cross-coupling reactions, such as Suzuki or Heck couplings, as well as nucleophilic substitutions. The presence of both bromine and iodine enhances its utility in sequential transformations, offering controlled reactivity for complex molecule construction. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise halogenated building blocks are required. High purity and stability under standard conditions further ensure reliable performance in synthetic workflows.
4-Bromo-2-(bromomethyl)-1-iodobenzene structure
495414-06-7 structure
Product Name:4-Bromo-2-(bromomethyl)-1-iodobenzene
CAS No:495414-06-7
MF:C7H5Br2I
MW:375.82707285881
MDL:MFCD12025360
CID:1027228
PubChem ID:11003312
Update Time:2025-08-04

4-Bromo-2-(bromomethyl)-1-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-(bromomethyl)-1-iodobenzene
    • 4-Bromo-2-bromomethyl-1-iodo-benzene
    • 4‐BROMO‐2‐BROMOMETHYL‐1‐IODOBENZENE
    • 5-bromo-1-(bromomethyl)-2-iodobenzene
    • 2-iodo-5-bromobenzyl bromide
    • 5-Bromo-2-iodobenzyl bromide
    • bromobromomethyliodobenzene
    • 495414-06-7
    • DTXSID70451500
    • SCHEMBL2556376
    • SY386379
    • EN300-4269846
    • J-514578
    • 5-Bromo-2-iodobenzyl bromide 95+%
    • AMY39776
    • MFCD12025360
    • Benzene, 4-bromo-2-(bromomethyl)-1-iodo-
    • A871789
    • VUA41406
    • CL9155
    • AKOS005073892
    • CS-0452959
    • SS-3044
    • AHETZDTVQBIWSL-UHFFFAOYSA-N
    • MDL: MFCD12025360
    • Inchi: 1S/C7H5Br2I/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
    • InChI Key: AHETZDTVQBIWSL-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1CBr)Br

Computed Properties

  • Exact Mass: 373.78000
  • Monoisotopic Mass: 373.78027g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 2.391±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 83-85 ºC
  • Solubility: Insuluble (8.6E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 3.94860

4-Bromo-2-(bromomethyl)-1-iodobenzene Security Information

  • HazardClass:IRRITANT

4-Bromo-2-(bromomethyl)-1-iodobenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-Bromo-2-(bromomethyl)-1-iodobenzene Production Method

4-Bromo-2-(bromomethyl)-1-iodobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:495414-06-7)4-Bromo-2-(bromomethyl)-1-iodobenzene
Order Number:A871789
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Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:30
Price ($):276.0/424.0/849.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2-(bromomethyl)-1-iodobenzene

Professional Introduction to 4-Bromo-2-(bromomethyl)-1-iodobenzene (CAS No. 495414-06-7)

4-Bromo-2-(bromomethyl)-1-iodobenzene is a highly versatile intermediate in the field of organic synthesis, particularly valued for its utility in the construction of complex molecular architectures. This compound, identified by the CAS number 495414-06-7, features a unique bromo and iodo substituent arrangement that makes it a valuable building block for pharmaceuticals, agrochemicals, and materials science applications. The presence of both bromomethyl and iodo functional groups allows for diverse synthetic pathways, enabling chemists to explore a wide range of chemical transformations.

The significance of 4-Bromo-2-(bromomethyl)-1-iodobenzene in modern synthetic chemistry cannot be overstated. Its molecular structure provides an ideal platform for cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are fundamental in the synthesis of biaryl compounds. These types of reactions are widely employed in the pharmaceutical industry to create novel drug candidates with enhanced biological activity. The compound's ability to participate in these transformations efficiently underscores its importance as a synthetic intermediate.

In recent years, there has been growing interest in the development of new methodologies for constructing biaryl frameworks using halogenated aromatic compounds. A notable advancement in this area involves the use of 4-Bromo-2-(bromomethyl)-1-iodobenzene as a precursor in palladium-catalyzed cross-coupling reactions. These reactions have enabled the rapid assembly of complex molecules with precision and high yields, making them indispensable tools in medicinal chemistry. For instance, researchers have utilized this compound to synthesize novel inhibitors targeting various disease pathways, including cancer and infectious diseases.

The bromomethyl and iodo substituents on 4-Bromo-2-(bromomethyl)-1-iodobenzene also make it an attractive candidate for further functionalization through nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, which can be further modified to produce more intricate molecular structures. Such flexibility is particularly valuable in drug discovery, where the ability to tailor molecular properties is crucial for optimizing pharmacokinetic profiles and therapeutic efficacy.

Recent studies have highlighted the role of 4-Bromo-2-(bromomethyl)-1-iodobenzene in the synthesis of heterocyclic compounds, which are known for their diverse biological activities. Researchers have demonstrated its utility in constructing fused ring systems such as benzothiophenes and indoles, which are prevalent motifs in many bioactive natural products and pharmaceuticals. The ease with which this compound can be incorporated into these frameworks underscores its importance as a synthetic scaffold.

The compound's reactivity also extends to radical-mediated transformations, where it serves as an effective substrate for generating carbon-centered radicals. These radicals can then undergo subsequent reactions to form carbon-carbon bonds, providing another pathway for constructing complex molecules. This capability is particularly useful in synthetic strategies that require orthogonal functionalization or when traditional coupling methods are not feasible.

In conclusion, 4-Bromo-2-(bromomethyl)-1-iodobenzene (CAS No. 495414-06-7) represents a cornerstone in modern organic synthesis due to its unique structural features and broad applicability. Its role as a versatile intermediate has been instrumental in advancing research across multiple disciplines, including pharmaceuticals and materials science. As synthetic methodologies continue to evolve, the utility of this compound is expected to grow even further, making it an indispensable tool for chemists worldwide.

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Amadis Chemical Company Limited
(CAS:495414-06-7)4-Bromo-2-(bromomethyl)-1-iodobenzene
A871789
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):276.0/424.0/849.0
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